molecular formula C23H20O5 B12396346 BChE-IN-10

BChE-IN-10

Cat. No.: B12396346
M. Wt: 376.4 g/mol
InChI Key: KVVKCGLDLZTXLK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BChE-IN-10 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. This includes the use of recyclable solvents and catalysts, as well as energy-efficient processes .

Chemical Reactions Analysis

BChE-IN-10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

BChE-IN-10 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: It is used to investigate the role of butyrylcholinesterase in various biological processes.

    Medicine: It is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit amyloid-beta aggregation.

    Industry: It is used in the development of diagnostic assays for butyrylcholinesterase activity

Mechanism of Action

BChE-IN-10 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the brain. The compound also inhibits the aggregation of amyloid-beta, which is a hallmark of Alzheimer’s disease .

Comparison with Similar Compounds

BChE-IN-10 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:

This compound stands out due to its balanced inhibitory activity and its potential to inhibit amyloid-beta aggregation, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

8-[(4-hydroxyphenyl)methyl]-2,5-dimethoxyphenanthrene-1,7-diol

InChI

InChI=1S/C23H20O5/c1-27-20-10-9-15-17(23(20)26)8-7-16-18(11-13-3-5-14(24)6-4-13)19(25)12-21(28-2)22(15)16/h3-10,12,24-26H,11H2,1-2H3

InChI Key

KVVKCGLDLZTXLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(C=C(C(=C3C=C2)CC4=CC=C(C=C4)O)O)OC)O

Origin of Product

United States

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